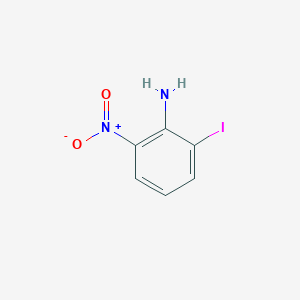

2-Iodo-6-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARDPQJTCVUKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570568 | |

| Record name | 2-Iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100704-34-5 | |

| Record name | 2-Iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iodo 6 Nitroaniline and Analogues

Multi-Step Synthetic Routes and Optimized Reaction Conditions

For instance, a common route begins with the nitration of a suitable precursor, followed by a carefully controlled iodination step. The selection of solvents such as glacial acetic acid is often crucial for stabilizing the iodinating agent and ensuring the reaction proceeds to completion without unwanted byproducts. Furthermore, the sequence of these steps is critical; for example, performing the iodination before nitration can lead to different isomers due to the directing effects of the substituents.

Nitration Strategies for Precursor Synthesis

The introduction of a nitro group onto the aromatic ring is a fundamental step in the synthesis of 2-iodo-6-nitroaniline. The success of this step hinges on achieving the desired regiochemistry and avoiding over-nitration.

Regioselective Introduction of the Nitro Group

The directing effects of the substituents already present on the aniline (B41778) ring play a pivotal role in determining the position of the incoming nitro group. The amino group is a strong activating group and an ortho-, para-director, while the iodo group is a deactivating ortho-, para-director. To synthesize 2-iodo-6-nitroaniline, the goal is to introduce the nitro group ortho to the iodine and meta to the amino group, or vice versa depending on the precursor.

In the synthesis of related nitroindoles, the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base like potassium tert-butoxide has been shown to yield 4- and 6-substituted nitroindoles through an oxidative nucleophilic substitution of hydrogen. researchgate.net While not a direct synthesis of 2-iodo-6-nitroaniline, this demonstrates a method for achieving specific regioselectivity in nitrated anilines.

For the synthesis of 2-iodo-4-nitroaniline (B1222051), a related compound, the nitration of 4-nitroaniline (B120555) with a mixture of iodine and nitric acid in acetic acid at room temperature has been reported to give the desired product in high yield. babafaridgroup.edu.in This suggests that the choice of nitrating agent and reaction conditions can be tailored to achieve specific regioselective outcomes.

Amino Group Protection and Deprotection Techniques

The amino group is highly susceptible to oxidation and other side reactions under the harsh conditions often employed for nitration and iodination. Therefore, its protection is a critical strategy in the synthesis of 2-iodo-6-nitroaniline and its analogues. libretexts.org

Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. weebly.commasterorganicchemistry.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comfishersci.co.uk The Cbz group, introduced with benzyl (B1604629) chloroformate (CbzCl), is stable to acidic conditions but can be cleaved by catalytic hydrogenation. masterorganicchemistry.com

Acylation is another effective method for protecting amino groups. libretexts.org The resulting amide is significantly less nucleophilic than the parent amine, thus preventing unwanted side reactions. A plausible route for synthesizing 2-iodo-6-nitroaniline could involve the acetylation of 2-iodoaniline (B362364) to protect the amino group, followed by nitration. The acetyl group can then be removed by hydrolysis to regenerate the free amine.

Iodination Techniques

The introduction of an iodine atom onto the aromatic ring can be achieved through various methods. The choice of iodinating agent and reaction conditions is crucial for achieving high yields and the desired regioselectivity.

N-Iodosuccinimide (NIS) Mediated Iodination

N-Iodosuccinimide (NIS) is a versatile and effective reagent for the iodination of a wide range of aromatic compounds, including deactivated systems. acs.org It is often used in the presence of an acid catalyst, such as acetic acid or trifluoromethanesulfonic acid. vulcanchem.comscispace.com The reaction with NIS can be highly regioselective. For example, the iodination of 4-nitroaniline with NIS gives 2-iodo-4-nitroaniline as the sole product in good yield. acs.org

Recent developments have shown that iron(III) chloride can catalyze the activation of NIS, allowing for the rapid and highly regioselective iodination of arenes under mild conditions. acs.org Silver(I) triflimide has also been demonstrated as an effective catalyst for NIS-mediated iodination, providing high yields of iodinated arenes. acs.org A solvent-free grinding method using NIS and a catalytic amount of acetic acid has also been reported for the iodination of anilines and phenols, offering advantages such as short reaction times and high yields. scispace.com

| Substrate | Iodinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Nitroaniline | NIS | - | Acetonitrile | Room Temp | 99 | scispace.com |

| 4-Nitroaniline | NIS | FeCl₃ | Dichloromethane | Room Temp | 73 | acs.org |

| 4-Nitroaniline | NIS | AgNTf₂ | Dichloromethane | 40 | 90 (gram scale) | acs.org |

| 2-Nitroaniline (B44862) | NIS | - | - | - | 98 |

Iodine Monochloride (ICl) in Iodination Reactions

Iodine monochloride (ICl) is another powerful electrophilic iodinating agent. derpharmachemica.com Due to the polarity of the I-Cl bond, it readily acts as a source of the electrophilic iodonium (B1229267) ion (I⁺). derpharmachemica.com Reactions are typically carried out in polar solvents like glacial acetic acid.

The synthesis of 4-chloro-2-iodo-6-nitroaniline (B169699) has been achieved by treating 4-chloro-2-nitroaniline (B28928) with ICl in refluxing glacial acetic acid. The strong electron-withdrawing nitro group directs the iodination to the 2-position. The kinetics of the iodination of various anilines with ICl have been studied, providing insights into the reaction mechanism. niscpr.res.in An alternative to using ICl directly is the in-situ generation of ICl from the oxidation of potassium iodide (KI) and sodium chloride (NaCl) with sodium periodate (B1199274) (NaIO₄) in an acidic medium, which has been used for the selective monoiodination of deactivated anilines in excellent yields. derpharmachemica.com

| Substrate | Iodinating System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chloro-2-nitroaniline | ICl | Glacial Acetic Acid | 120 | 28-46 | |

| Deactivated Anilines | NaI/KI/NaCl/NaIO₄ | Acidic Medium | - | 89-98 | derpharmachemica.com |

Catalyst-Assisted Iodination Approaches

Catalyst-assisted methods are pivotal in enhancing the efficiency and regioselectivity of iodination reactions on aromatic rings, particularly those that are deactivated. Various metal-based catalysts have been developed to activate iodinating agents like N-Iodosuccinimide (NIS), facilitating the reaction under milder conditions.

Iron(III)-catalyzed iodination has emerged as a rapid and highly regioselective method. An in-situ generated iron(III) triflimide Lewis acid, derived from iron(III) chloride, can activate NIS to efficiently iodinate a range of substrates. acs.org For instance, the iodination of 4-nitroaniline using this system proceeds to completion in two hours, yielding the 2-iodo-4-nitroaniline product exclusively. acs.org The catalyst's effectiveness extends to a variety of aryl compounds, typically resulting in a single regioisomer. acs.org

Silver(I) catalysts also offer an effective route. Silver(I) triflimide has been used to catalyze NIS-mediated iodination, demonstrating high reactivity even with strongly deactivated substrates like 4-nitroaniline, which can be converted to 2-iodo-4-nitroaniline in near-quantitative yield. acs.org A key advantage of this silver-based system is the ability to suppress over-iodination, a common side reaction with highly activated substrates. acs.org

Another approach involves using a reagent system of molecular iodine (I₂) with nitric acid (HNO₃) in acetic acid (AcOH). This method serves as an efficient iodinating agent for various organic molecules, including acid-sensitive anilines, under ambient conditions. babafaridgroup.edu.in The iodination of 2-nitroaniline using this system provides an excellent yield of 90%. babafaridgroup.edu.in This process is advantageous as it avoids harsh reaction conditions, costly metal catalysts, and hazardous halogenated solvents. babafaridgroup.edu.in

| Substrate | Catalyst System | Iodinating Agent | Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|---|

| 4-Nitroaniline | Fe(NTf₂)₃ (in situ) | NIS | Dichloromethane | - | 2-Iodo-4-nitroaniline | 73% | acs.org |

| 4-Nitroaniline | Silver(I) triflimide (2 mol%) | NIS | - | 40°C, 1.5 h | 2-Iodo-4-nitroaniline | 90% (gram scale) | acs.org |

| 2-Nitroaniline | HNO₃ | I₂ | AcOH | Room Temp | 4-Iodo-2-nitroaniline | 90% | babafaridgroup.edu.in |

| 4-Nitroaniline | AgOAc | I₂ | Glacial Acetic Acid | 60-70°C, 6-8 h | 2-Iodo-4-nitroaniline | 70% |

Solvent-Free Mechanochemical Iodination Methods

Mechanochemistry, which involves reactions conducted by grinding or milling solid reactants, presents a green and efficient alternative to traditional solvent-based synthesis. iust.ac.irnih.gov These solvent-free methods often lead to shorter reaction times, simpler work-up procedures, and reduced waste. researchgate.netmdpi.com

The iodination of industrially important aromatic compounds, including anilines, has been successfully achieved using N-Iodosuccinimide (NIS) in the solid state by grinding at room temperature. researchgate.netscispace.com This technique is particularly effective for substrates sensitive to oxidation, such as anilines and phenols, providing high yields in a matter of minutes. researchgate.net For the synthesis of 2-iodo-4-nitroaniline, grinding 4-nitroaniline with NIS and a catalytic amount of acetic acid results in a 99% isolated yield in a short time frame. scispace.com The high purity (95-99.9%) of the products underscores the high selectivity of this mechanochemical approach. researchgate.net

Mechanochemical methods can also utilize different activating agents. One solvent-free approach for the iodination of pyrimidines employs solid iodine and silver nitrate (B79036) (AgNO₃) as the electrophilic iodinating system, achieving high yields in 20-30 minutes. nih.gov While this specific example is for pyrimidines, it demonstrates the broader potential of mechanochemistry in halogenation reactions, avoiding toxic reagents and harsh acidic conditions typically required. nih.gov

| Substrate | Reagents | Method | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| 4-Nitroaniline | NIS (1 mol), Acetic Acid (cat.) | Grinding | 5-8 min | 2-Iodo-4-nitroaniline | 99% | researchgate.netscispace.com |

| 4-Nitroaniline | Iodine, Ammonium cerium(IV) nitrate (cat.) | Ball Milling | 2 hours | 2-Iodo-4-nitroaniline | 70% |

Sequential Halogenation and Nitration Approaches

The synthesis of 2-Iodo-6-nitroaniline and its analogues can also be accomplished through sequential reactions where the halogenation and nitration steps are performed in a specific order. The choice of sequence depends on the starting material and the directing effects of the substituents.

One common pathway involves the nitration of an aniline derivative followed by iodination. For example, starting with 2-nitroaniline, the amino group directs the incoming electrophilic iodine primarily to the para position (C4) and ortho position (C6).

Alternatively, a halogenation step can precede nitration. This is demonstrated in the synthesis of 4-(Tert-butyl)-2-iodo-6-nitroaniline, which can be prepared from 4-(tert-butyl)aniline. In this sequence, the starting material first undergoes iodination, followed by nitration using a mixture of nitric and sulfuric acid to introduce the nitro group. Another route starts with 4-(Tert-butyl)-2-iodoaniline, which is then nitrated at low temperatures to yield the final product.

Challenges in Synthetic Control and Regioselectivity

The synthesis of specifically substituted aromatic compounds like 2-Iodo-6-nitroaniline is fraught with challenges, primarily centered on achieving the desired regioselectivity and avoiding unwanted side reactions. vedantu.com The presence of multiple functional groups on the aromatic ring, each with its own electronic influence, complicates electrophilic substitution reactions. rushim.ru

Key difficulties include preventing over-nitration, where multiple nitro groups are added to the ring, and controlling the position of substitution to avoid the formation of undesired isomers. beilstein-journals.org Direct nitration of aniline, for example, is often problematic because the strongly acidic conditions can protonate the basic amino group, forming an anilinium ion which alters the substitution pattern. chemistrysteps.comquora.com Furthermore, the strong activating nature of the amino group can lead to oxidation and decomposition of the starting material. msu.edu

Mitigation of Over-Nitration and Unwanted Isomer Formation

Strategies to overcome the challenges of over-nitration and isomer formation are crucial for the successful synthesis of target molecules. A primary technique is the use of a protecting group for the highly activating amino functionality. chemistrysteps.com

By converting the amino group into an amide, for instance, through acetylation to form acetanilide, its activating strength is attenuated. chemistrysteps.commsu.edu The lone pair of electrons on the nitrogen atom becomes delocalized through resonance with the carbonyl group, making them less available to activate the benzene (B151609) ring. chemistrysteps.com This moderation prevents over-substitution and can also influence regioselectivity. The bulkier acetyl group provides steric hindrance at the ortho positions, often favoring substitution at the para position. chemistrysteps.com After the desired substitution reaction (e.g., nitration or halogenation) is complete, the protecting acetyl group can be removed by hydrolysis to regenerate the amino group. msu.edu

Controlling reaction conditions, especially temperature, is another vital method. Nitration reactions are highly exothermic, and carrying them out at low temperatures helps to manage the reaction rate and minimize the formation of byproducts, including those from over-nitration. numberanalytics.com

Stereochemical Considerations and Regiochemical Control

Achieving precise regiochemical control is determined by the electronic properties of the substituents on the aromatic ring. In the context of 2-Iodo-6-nitroaniline, the synthesis must correctly place the iodo and nitro groups ortho to the amino group.

The directing effects of the substituents are paramount. The amino group (-NH₂) is a strong activating group and an ortho, para-director, while the nitro group (-NO₂) is a strong deactivating group and a meta-director. When synthesizing 2-Iodo-6-nitroaniline, a common starting material is 2-nitroaniline. In this molecule, the powerful ortho, para-directing influence of the amino group overrides the meta-directing effect of the nitro group. Consequently, electrophilic iodination of 2-nitroaniline will be directed to the positions that are ortho and para to the amino group (C4 and C6).

The choice of catalyst can also play a role in directing the position of substitution. In some catalyst-assisted halogenations, the catalyst can complex with existing substituents, thereby directing the incoming electrophile to a specific position that might not be favored based on electronic effects alone. acs.org This provides an additional layer of control over the regiochemical outcome of the reaction. acs.org

Impact of Steric Hindrance from Ortho-Substituents

Steric hindrance from substituents located at the ortho position relative to a reaction center can significantly influence the course and outcome of a reaction. This phenomenon, often referred to as the ortho effect, is caused by the physical bulk of the groups, which can impede the approach of reagents. vedantu.comwikipedia.orgtestbook.com

In the synthesis of 2-Iodo-6-nitroaniline and its analogues, both the iodo and nitro groups are positioned ortho to the amino group. The iodine atom is particularly bulky, and its presence, along with the nitro group, creates a sterically crowded environment around the amine. rsc.org This steric congestion can affect subsequent reactions involving the amino group or the aromatic ring.

Furthermore, steric hindrance is often intentionally used to control regioselectivity. As mentioned previously, protecting the amino group with a large group like acetyl (-COCH₃) can physically block access to the ortho positions, thereby directing incoming electrophiles to the less hindered para position. chemistrysteps.com The size of the ortho substituents themselves can dictate synthetic feasibility. Synthesizing highly crowded anilines with bulky groups at both ortho positions often requires non-conventional synthetic methods, as standard approaches may fail due to steric impediment. rsc.org The degree of steric shielding can even be quantified using computational methods that calculate the "buried volume," which represents the percentage of space around a functional group that is occupied by its substituents. rsc.org

Green Chemistry Principles in the Synthesis of Nitroanilines

The synthesis of nitroanilines, including 2-iodo-6-nitroaniline and its analogues, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, and using less hazardous substances. sigmaaldrich.comacs.org Key strategies in the green synthesis of nitroanilines involve the use of solvent-free reaction conditions, aqueous media, and the development of sustainable catalytic systems. sigmaaldrich.comsnkp.ac.in

The core tenets of green chemistry that are particularly relevant to nitroaniline synthesis include:

Prevention of Waste: It is preferable to prevent the formation of waste rather than treating it after it has been created. sigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgacs.org

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with minimal toxicity. sigmaaldrich.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.comacs.org

Design for Energy Efficiency: Energy requirements should be minimized by conducting syntheses at ambient temperature and pressure where possible. sigmaaldrich.com

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents in terms of minimizing waste. acs.org

Application of Solvent-Free Reaction Conditions

Solvent-free reactions represent a significant advancement in green chemistry, minimizing the use of often volatile and hazardous organic solvents. researchgate.net Microwave-assisted solvent-free synthesis has emerged as a powerful technique for preparing nitroaniline analogues. For instance, the reaction of 4,5-dichloro-2-nitroaniline (B146558) with various primary and cyclic secondary amines to produce 5-alkylamino-2-nitroanilines has been achieved efficiently under microwave irradiation without a solvent. eurekaselect.com This method offers short reaction times (5-35 minutes) and high yields (55-93%), without the formation of side products, simplifying the isolation process. eurekaselect.com

Another example is the solvent-free nucleophilic aromatic substitution reaction of 1-chloro-2-nitrobenzene (B146284) with anilines to yield N-substituted nitroanilines. researchgate.net This approach provides good to excellent yields and represents a milder and more efficient alternative to traditional methods that often require high-boiling solvents like DMF or DMSO, high pressure, and extended reaction times. researchgate.net The study also investigated the effect of different salts on the reaction, highlighting the potential for process optimization. researchgate.net

A well-defined manganese(II)-NNO pincer complex has been shown to effectively catalyze the hydrosilylation of nitroarenes to the corresponding anilines under solvent-free conditions, offering a sustainable alternative to classical hydrogenation methods. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Synthesis of 5-Alkylamino-2-nitroanilines

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Prolonged | 5-35 minutes eurekaselect.com |

| Solvent | High-boiling solvents (e.g., DMF, DMSO) researchgate.net | Solvent-free eurekaselect.com |

| Pressure | Often high pressure required eurekaselect.com | Atmospheric pressure |

| Yields | Variable | 55-93% eurekaselect.com |

| Side Products | Possible | None reported eurekaselect.com |

Utilization of Aqueous Media for Reactions

Water is an attractive solvent for organic reactions from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. researchgate.net The synthesis of nitroanilines in aqueous media has been explored, challenging the conventional wisdom that such reactions require organic solvents.

A notable example is the unusually high SNAr reactivity of nitroanilines with hydroxide (B78521) ions in aqueous media to produce nitrophenols. acs.org For instance, the reaction of 4-nitroaniline in aqueous sodium hydroxide for 16 hours can yield 4-nitrophenol (B140041) quantitatively. acs.org This high reactivity is attributed to the probable formation of a hydrogen-bonded Meisenheimer complex, stabilized by interactions with water molecules. acs.org

Furthermore, the reduction of nitroaromatics to aromatic amines has been successfully carried out in water using tetrahydroxydiboron (B82485) as a reductant, demonstrating good functional group tolerance and yielding good results. organic-chemistry.org In some cases, the use of poly(ethylene glycol) (PEG) has been found to be a superior solvent to ionic liquids for hydrogenations using Adams' catalyst. organic-chemistry.org The reductive oligomerization of 4-nitroaniline to form azo oligomers has also been achieved in an aqueous environment using magnetically recoverable nanocatalysts. acs.org

A process for preparing 2,6-dichloro-4-nitroaniline (B1670479) involves the chlorination of 4-nitroaniline in water using hydrochloric or nitric acid, demonstrating the feasibility of aqueous systems for halogenation reactions of nitroanilines. google.com

Table 2: SNAr Reactivity of Nitroaromatics in Aqueous Media acs.org

| Substrate | Reagent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |

| 4-Nitrochlorobenzene | aq. nBu4NOH | 4 | 100 | 4-Nitrophenol | 96 |

| 4-Nitroaniline | aq. nBu4NOH | 4 | 100 | 4-Nitrophenol | 32 |

| 4-Nitrochlorobenzene | aq. NaOH | 16 | 100 | 4-Nitrophenol | 2 |

| 4-Nitroaniline | aq. NaOH | 16 | 100 | 4-Nitrophenol | 100 |

Development of Sustainable Catalytic Systems

The development of efficient and reusable catalytic systems is a cornerstone of green chemistry, moving away from stoichiometric reagents that generate significant waste. acs.org In the context of nitroaniline synthesis, research has focused on creating catalysts that are not only highly active and selective but also derived from abundant, less toxic metals and are easily recoverable.

Nickel-based catalysts have shown promise in the synthesis of quinoxalines from 2-nitroanilines and vicinal diols. organic-chemistry.org An inexpensive system of NiBr2/1,10-phenanthroline has been used for this transformation, which proceeds via environmentally friendly borrowing hydrogen and dehydrogenative coupling strategies. organic-chemistry.org This catalytic system is reusable for up to seven cycles without a significant loss of activity. organic-chemistry.org

Gold nanoparticles (Au NPs) supported on titanium dioxide (TiO₂) have been identified as effective catalysts for the selective monohydrogenation of dinitroaromatics to nitroanilines. fudan.edu.cn Interestingly, larger Au NPs (>5 nm) exhibit higher chemoselectivity for this reaction. fudan.edu.cn This catalytic system offers a clean synthesis route under mild conditions. fudan.edu.cn Similarly, nanocatalytic systems involving metals like copper, silver, and gold on magnetic Fe₃O₄ spheres have been used for the reductive oligomerization of 4-nitroaniline. acs.org These catalysts are magnetically recoverable, facilitating their reuse. acs.org

Cobalt catalysts, which are commercially available and relatively inexpensive, have been employed for the sustainable synthesis of benzimidazoles from o-nitroanilines and alcohols. acs.org This redox-economical coupling proceeds via a hydrogen autotransfer mechanism, avoiding the need for external redox reagents. acs.org Other research has explored the use of various nanocatalysts, including bismuth sulfide (B99878) (Bi₂S₃) and nanoparticles of copper, platinum, and palladium for the reduction of 4-nitroaniline. rsc.org

Table 3: Examples of Sustainable Catalytic Systems for Nitroaniline Transformations

| Catalyst System | Reaction Type | Substrate | Product | Key Features |

| NiBr₂/1,10-phenanthroline organic-chemistry.org | Synthesis of quinoxalines | 2-Nitroanilines and vicinal diols | Quinoxalines | Inexpensive, reusable, atom-economical |

| Au/TiO₂ fudan.edu.cn | Selective monohydrogenation | Dinitroaromatics | Nitroanilines | High chemoselectivity, mild conditions |

| Fe₃O₄-M (M=Cu, Ag, Au) acs.org | Reductive oligomerization | 4-Nitroaniline | Azo oligomers | Magnetically recoverable, reusable |

| Cobalt catalyst acs.org | Synthesis of benzimidazoles | o-Nitroanilines and alcohols | 2-Substituted benzimidazoles | Inexpensive, redox-economical |

| Bi₂S₃ nanoparticles rsc.org | Reduction | 4-Nitroaniline | p-Phenylenediamine | Efficient, wet chemical synthesis |

Reactivity and Reaction Mechanisms of 2 Iodo 6 Nitroaniline

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. uomustansiriyah.edu.iq The regioselectivity of these reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. uomustansiriyah.edu.iqchemistrysteps.com

Predicting Regioselectivity via Substituent Effects

The benzene ring of 2-Iodo-6-nitroaniline is substituted with an amino group (-NH2), an iodo (-I) group, and a nitro (-NO2) group. The amino group is a powerful activating group and ortho-, para-director due to its strong +M (mesomeric) effect. byjus.com Conversely, the nitro group is a strong deactivating group and a meta-director due to its potent -I (inductive) and -M effects. wikipedia.orgchemeurope.com The iodine atom exhibits a dual electronic effect: it is deactivating due to its -I effect but is ortho-, para-directing because of its +M effect. wikipedia.orgchemeurope.com

When multiple substituents are present on a benzene ring, the directing effects can either reinforce or oppose each other. libretexts.org In 2-Iodo-6-nitroaniline, the powerful activating amino group at position 1 is the dominant directing group. chemistrysteps.com Therefore, incoming electrophiles are primarily directed to the positions ortho and para to the amino group. The para position (position 4) is the most favored site for substitution due to reduced steric hindrance compared to the ortho positions (positions 2 and 6), which are already occupied. The nitro group, being a strong deactivator, directs incoming electrophiles to the meta position relative to itself (position 4), reinforcing the directing effect of the amino group. chemistrysteps.com The iodo group also directs to its ortho and para positions, one of which (position 4) aligns with the directing influence of the amino and nitro groups.

Role of Hammett Substituent Constants in Reactivity Assessment

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orgchemeurope.com Substituent constants (σ) quantify the electron-donating or electron-withdrawing nature of a group. scribd.com

The Hammett constants for the substituents in 2-Iodo-6-nitroaniline are as follows:

| Substituent | σ (meta) | σ (para) |

| -NH2 | -0.161 | -0.66 |

| -NO2 | +0.710 | +0.778 |

| -I | +0.353 | +0.276 |

Data sourced from Wikipedia's Hammett equation page. wikipedia.org

A negative σ value indicates an electron-donating group, which activates the ring towards electrophilic attack, while a positive σ value signifies an electron-withdrawing group that deactivates the ring. scribd.com The strongly negative σp value for the amino group (-0.66) highlights its powerful activating and para-directing nature. wikipedia.org In contrast, the large positive σ values for the nitro group (+0.710 for meta and +0.778 for para) underscore its strong deactivating character. wikipedia.org The positive σ values for iodine indicate its electron-withdrawing inductive effect. wikipedia.org The interplay of these electronic effects, as quantified by the Hammett constants, confirms that the position para to the activating amino group is the most likely site for electrophilic substitution.

Experimental Validation of Regiochemical Outcomes

Experimental studies on similar substituted anilines confirm the predicted regioselectivity. For instance, the nitration of acetanilide, where the amino group is protected, primarily yields the para-nitro product. libretexts.org While direct experimental data for the electrophilic substitution on 2-Iodo-6-nitroaniline is not extensively detailed in the provided search results, the established principles of substituent effects and the analysis of related compounds strongly support the prediction that electrophilic attack will preferentially occur at the C4 position.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

2-Iodo-6-nitroaniline is a valuable substrate for various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom provides a reactive site for these transformations.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. numberanalytics.comresearchgate.net These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent in the presence of a palladium catalyst. numberanalytics.com

The Suzuki-Miyaura coupling, or Suzuki coupling, is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate to form a new carbon-carbon bond. numberanalytics.comlibretexts.org This reaction is particularly effective for the synthesis of biaryl derivatives. organic-chemistry.orgnobelprize.org

In the context of 2-Iodo-6-nitroaniline, the iodine atom serves as the leaving group in the Suzuki coupling. The reaction with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base results in the formation of a 2-aryl-6-nitroaniline derivative.

Table of Suzuki Coupling Reaction Components:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 2-Iodo-6-nitroaniline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-6-nitroaniline |

Data based on typical Suzuki coupling conditions.

The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The electron-withdrawing nitro group can influence the reactivity of the aryl iodide in the oxidative addition step. The Suzuki coupling offers a versatile and efficient method for the synthesis of a wide range of biaryl compounds starting from 2-Iodo-6-nitroaniline.

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. rsc.org In the case of 2-iodo-6-nitroaniline, the iodine atom serves as the halide, making it a suitable substrate for this transformation. The reaction typically proceeds in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a base. acs.org

The general mechanism of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, which is often generated in situ from a Pd(II) precursor. This is followed by the coordination of the alkene to the resulting Pd(II) complex, migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to yield the coupled product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HX from the palladium-hydride species in the presence of a base, regenerating the Pd(0) catalyst. rsc.org

Research has shown that the reaction conditions, including the choice of solvent, base, and temperature, can significantly influence the outcome of the Heck reaction. For instance, in the synthesis of a dibenzoxepine derivative, the initial Heck reaction of an iodo-bromo ether proceeded at a relatively low temperature of 60°C due to the high reactivity of the aryl iodide. acs.org However, subsequent intramolecular Heck reactions sometimes required higher temperatures, up to 145°C. acs.org The choice of catalyst lot can also be a critical factor, with different batches of Pd(OAc)₂ showing varying levels of activity. acs.org

Table 1: Heck Coupling Reaction of an Iodo Bromo Ether acs.org

| Reactant | Product | Catalyst | Temperature (°C) | Yield (%) | Purity (area %) |

| Iodo bromo ether | Acrylate | Pd(OAc)₂ | 120 | 77 | 99.2 |

| Iodo bromo ether | Acrylate | Pd(OAc)₂ | 145 | 61 | 96.4 |

Ullmann Coupling for Symmetrical Biaryl Compounds

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryl compounds through the copper-catalyzed coupling of aryl halides. organic-chemistry.orgresearchgate.net This reaction typically requires high temperatures, often exceeding 200°C, and an excess of copper. organic-chemistry.orgrsc.org The active species is believed to be a copper(I) compound that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the new carbon-carbon bond. organic-chemistry.org

In the context of 2-iodo-6-nitroaniline, the Ullmann coupling would involve the self-coupling of two molecules to form 2,2'-dinitro-6,6'-diiodobiphenyl. The reaction is typically carried out in a high-boiling solvent or, in some cases, neat, using the molten reactant as the reaction medium. rsc.org

While the traditional Ullmann reaction is effective for generating symmetrical biaryls, variations of this reaction, often referred to as Ullmann-type reactions, can be used to form unsymmetrical biaryls and other coupled products. organic-chemistry.org These reactions often employ copper(I) catalysts in the presence of ligands, which can facilitate the reaction at lower temperatures and with a broader substrate scope. mdpi.com

Table 2: Ullmann-type Coupling of Aryldiazonium Salts with Amines mdpi.com

| Aryldiazonium Salt | Amine | Copper Catalyst | Product |

| 4-nitrobenzenediazonium | n-Hexylamine | CuCl | N-(n-Hexyl)-4-nitroaniline |

| 4-nitrobenzenediazonium | n-Hexylamine | CuI | N-(n-Hexyl)-4-nitroaniline |

| 4-nitrobenzenediazonium | n-Hexylamine | Cu₂O | N-(n-Hexyl)-4-nitroaniline |

Buchwald-Hartwig Coupling for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine. organic-chemistry.orgambeed.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wuxiapptec.com For 2-iodo-6-nitroaniline, this reaction allows for the substitution of the iodine atom with a variety of amine nucleophiles.

The catalytic cycle of the Buchwald-Hartwig amination generally begins with the oxidative addition of the aryl halide to a Pd(0) complex. wuxiapptec.com The resulting aryl-palladium(II) halide complex then reacts with the amine in the presence of a base to form an amido-palladium complex. Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst. wuxiapptec.com

The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. organic-chemistry.org The base also plays a critical role, with common choices including sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). wuxiapptec.com Interestingly, while aryl iodides are generally more reactive in many cross-coupling reactions, they can sometimes be challenging substrates in Buchwald-Hartwig aminations due to the inhibitory effects of the iodide anion formed during the reaction. wuxiapptec.com In some cases, nickel catalysts have been developed for aryl iodide-selective C-N bond formation.

Table 3: Buchwald-Hartwig-type Amination of Aryl Iodides

| Aryl Halide | Amine | Catalyst | Product |

| 4-Iodo-1-bromobenzene | Aniline (B41778) | Ni(acac)₂ | 4-Bromo-N-phenylaniline |

| 4-Iodo-1-chlorobenzene | Aniline | Ni(acac)₂ | 4-Chloro-N-phenylaniline |

Reductive Transformations of the Nitro Group

The nitro group of 2-iodo-6-nitroaniline is susceptible to reduction, offering a pathway to further functionalize the molecule. The reduction of the nitro group can lead to the corresponding amine, which is a valuable synthetic intermediate for the construction of various heterocyclic compounds and other complex molecules.

Selective Reduction to the Amino Group

The selective reduction of the nitro group in the presence of other reducible functional groups, such as the iodo substituent, is a key transformation. A variety of reducing agents and catalytic systems have been developed to achieve this selectivity. acs.orgresearchgate.net

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. acs.orgacs.org This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas. acs.org In the context of 2-iodo-6-nitroaniline, the challenge lies in selectively reducing the nitro group without causing hydrodehalogenation (cleavage of the carbon-iodine bond).

Raney cobalt has been identified as a highly selective catalyst for the hydrogenation of iodo-nitroaromatic compounds. acs.org In a continuous flow reactor, the hydrogenation of a related iodo-nitroaniline intermediate was achieved with high conversion and selectivity, minimizing the formation of the des-iodo byproduct. acs.org The reaction conditions, including temperature and pressure, are critical parameters for maximizing selectivity. For instance, temperatures of 60°C or higher were found to be necessary to suppress side product formation. acs.org

Table 4: Continuous Selective Hydrogenation of an Iodo-nitroaniline Intermediate acs.org

| Catalyst | Temperature (°C) | Pressure (bar) | Conversion | Selectivity |

| Raney Cobalt | 60 | 40 | High | High |

| Raney Cobalt | ≥60 | - | - | Low side product formation |

Transition-Metal-Free Reduction Systems

In recent years, there has been a growing interest in developing transition-metal-free methods for the reduction of nitro compounds, driven by the desire for more sustainable and cost-effective synthetic routes. researchgate.netdoi.org These methods often utilize alternative reducing agents and activators.

One such system employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the reducing agent in the presence of a base like sodium hydroxide (B78521). doi.org This method has been shown to be effective for the rapid and chemoselective reduction of a wide range of nitroaromatic compounds to their corresponding anilines, tolerating various functional groups, including halogens. doi.org The reaction can be performed at moderate temperatures (e.g., 50°C) and is often complete within a short period. doi.org

Another approach involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a base like N,N-diisopropylethylamine (DIPEA). researchgate.net This system has been successfully used for the selective reduction of nitro groups in complex molecules. researchgate.net Additionally, systems like zinc dust in the presence of hydrazine (B178648) hydrate (B1144303) have been reported for the rapid and selective reduction of nitro compounds at room temperature.

Metal-Mediated Reductions (e.g., Zinc/Bisulfite, Iron/Acid)

The reduction of the nitro group in 2-iodo-6-nitroaniline to an amino group is a fundamental transformation. Metal-mediated reductions are common methods to achieve this, offering alternatives to catalytic hydrogenation, especially when other reducible functional groups are present.

Zinc/Bisulfite: The use of zinc dust in the presence of sodium bisulfite provides a method for the reduction of nitroarenes. This system can be a cost-effective and facile approach for converting nitro compounds to their corresponding amines. Commercial zinc dust, when used with hydrazine hydrate, has been shown to selectively and rapidly reduce aromatic nitro compounds at room temperature, even in the presence of other reducible moieties like halogens.

Iron/Acid: The Béchamp reduction, which historically uses iron filings in acidic medium (like acetic acid or hydrochloric acid), is a classic method for nitro group reduction. unimi.it This method is known for its mildness and can be advantageous when trying to preserve other sensitive functional groups. commonorganicchemistry.com An efficient Fe/CaCl₂ system has been reported for the reduction of nitroarenes via catalytic transfer hydrogenation, showing excellent yields and tolerance for functional groups such as halides. organic-chemistry.org

Systems like FeCl₂/NaHSO₃ operate through single-electron transfer pathways. These pathways often proceed through intermediate species before yielding the final amine product.

Formation and Reactivity of Hydroxylamine (B1172632) Intermediates

The reduction of a nitro group to an amine is a stepwise process that involves several intermediates. The direct reduction pathway involves the formation of a nitroso compound, which is then reduced to a hydroxylamine, and finally to the amine. unimi.it

FeCl₂/NaHSO₃ systems, for instance, are known to generate hydroxylamine intermediates during the reduction of nitroarenes. These hydroxylamine intermediates are typically highly reactive and are further reduced to the corresponding amine under the reaction conditions. In some cases, it is possible to isolate these hydroxylamine derivatives by carefully controlling the reaction conditions and using specific reagents. For example, aliphatic nitro compounds can be reduced to hydroxylamines using triethylsilane. organic-chemistry.org

Chemoselective Reduction in the Presence of Other Reducible Functionalities

A key challenge in the reduction of 2-iodo-6-nitroaniline is the chemoselective reduction of the nitro group without affecting the carbon-iodine bond or other potentially reducible functional groups that might be present in more complex derivatives.

Several methods have been developed to achieve this selectivity:

Metal-free systems: A combination of HSiCl₃ and a tertiary amine provides a mild, metal-free reduction of nitro groups that tolerates many functional groups. organic-chemistry.org Another metal-free approach uses tetrahydroxydiboron (B82485) as a reductant, which is highly chemoselective and tolerates sensitive groups like halogens. organic-chemistry.org

Catalytic Transfer Hydrogenation: This method often shows good selectivity. For instance, an iron-based catalyst using formic acid as a reducing agent has been shown to convert a broad range of substrates with other reducible functional groups into anilines under mild, base-free conditions. organic-chemistry.org

Specific Reagents: The use of tin(II) chloride (SnCl₂) is a mild method for reducing nitro groups in the presence of other reducible groups. commonorganicchemistry.com Similarly, sodium sulfide (B99878) (Na₂S) can be a useful alternative when hydrogenation or acidic conditions are not compatible and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The ability to selectively reduce the nitro group is critical for the use of 2-iodo-6-nitroaniline as a building block in multi-step syntheses, allowing for the sequential modification of the molecule's functional groups.

Table 1: Comparison of Reducing Agents for Nitroarenes

| Reagent/System | Selectivity | Conditions | Key Features |

|---|---|---|---|

| Zinc/Acid | Can be mild for reducible groups. commonorganicchemistry.com | Acidic (e.g., AcOH). commonorganicchemistry.com | Cost-effective. |

| Iron/Acid | Mild for other reducible groups. commonorganicchemistry.com | Acidic (e.g., AcOH). commonorganicchemistry.com | Classic, often mild conditions. |

| Fe/CaCl₂ | High, tolerates halides, esters, etc. organic-chemistry.org | Catalytic transfer hydrogenation. organic-chemistry.org | Efficient with sensitive groups. organic-chemistry.org |

| HSiCl₃/Amine | High, tolerates many functional groups. organic-chemistry.org | Metal-free. organic-chemistry.org | Wide applicability. organic-chemistry.org |

| SnCl₂ | Mild for other reducible groups. commonorganicchemistry.com | Various | Mild reduction conditions. commonorganicchemistry.com |

| Na₂S | Can be selective for one nitro group. commonorganicchemistry.com | Non-acidic. commonorganicchemistry.com | Useful for sensitive substrates. commonorganicchemistry.com |

Other Significant Reactivity Pathways

Beyond the reduction of the nitro group, the electronic and structural features of 2-iodo-6-nitroaniline give rise to other important reactivity patterns.

Enhancement of Electrophilic Character by the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution (EAS) reactions by reducing the electron density of the benzene ring. This deactivation means that harsh conditions, such as strong electrophiles and catalysts, are often necessary for substitution to occur.

However, the nitro group also enhances the electrophilic character of the compound, making it more susceptible to nucleophilic attack under certain conditions, particularly in nucleophilic aromatic substitution (SNAr) reactions, although this is less common for aniline derivatives unless the amino group is modified or the conditions are forcing. The primary effect of the nitro group in the context of EAS is to direct incoming electrophiles to the meta-position relative to itself.

Influence of Halogen Bonding on Molecular Interactions and Reactivity

The iodine atom in 2-iodo-6-nitroaniline is capable of participating in halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic species like an anion or a lone pair of electrons.

This interaction can influence the compound's physical properties, molecular recognition, and reactivity. For instance, halogen bonding can play a role in how the molecule interacts with biological targets like enzymes or receptors. In the solid state, these interactions can dictate the crystal packing arrangement. The ability of the iodine atom to act as a halogen bond donor can be a powerful tool in supramolecular chemistry and crystal engineering.

Photoreactivity and C-I Bond Homolytic Cleavage

The carbon-iodine (C-I) bond in 2-iodo-6-nitroaniline is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. This photoreactivity leads to the formation of an aryl radical and an iodine radical.

Ar-I + hν → Ar• + I•

This process is a key step in various photochemical reactions. The generated aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to other unsaturated systems. This photoreactivity opens up pathways for the synthesis of complex molecules that may not be accessible through traditional thermal reactions. For example, iodide photolysis is known to produce hydrated electrons (e aq –). acs.org

Derivatives, Analogues, and Their Strategic Applications in Organic Synthesis

Structurally Modified Nitroaniline Derivatives

The versatility of the nitroaniline scaffold allows for a wide range of structural modifications. These modifications are not merely incremental changes but often lead to compounds with significantly different reactivities and applications. The introduction of various functional groups can be achieved through established synthetic methodologies, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactions. google.combeilstein-journals.orgacs.org

The arrangement of substituents on the aniline (B41778) ring profoundly influences the electronic properties of the molecule. In 2-Iodo-6-nitroaniline, the ortho-iodo and ortho-nitro groups exert strong inductive and resonance effects, which modulate the reactivity of the aromatic ring and the amino group.

Positional isomers, such as 2-iodo-4-nitroaniline (B1222051), exhibit different electronic distributions. In 2-iodo-4-nitroaniline, the para-nitro group has a strong electron-withdrawing effect, which influences the molecule's reactivity in nucleophilic substitution reactions. The electronic interplay between the amino, iodo, and nitro groups is a key determinant of the molecule's chemical behavior. wikipedia.org The position of these groups affects the electron density on the aromatic ring and the basicity of the amino group. jcsp.org.pk

Table 1: Comparison of Selected Positional Isomers

| Compound | Key Features | Impact on Properties |

| 2-Iodo-6-nitroaniline | Iodo and nitro groups ortho to the amine. | Steric hindrance around the amino group; distinct reactivity in cyclization reactions. |

| 2-Iodo-4-nitroaniline | Iodo ortho and nitro para to the amine. | Strong electron-withdrawing effect from the para-nitro group influences reactivity. |

| 4-Iodo-2-nitroaniline | Iodo para and nitro ortho to the amine. | Altered pattern of electrophilic substitution compared to other isomers. |

The introduction of additional halogen atoms onto the 2-Iodo-6-nitroaniline framework creates halogenated analogues with modified reactivity. For example, 4-chloro-2-iodo-6-nitroaniline (B169699) is a key intermediate in various synthetic pathways. sigmaaldrich.com

One common method for the synthesis of 4-chloro-2-iodo-6-nitroaniline involves the electrophilic iodination of 4-chloro-2-nitroaniline (B28928) using iodine monochloride (ICl) in glacial acetic acid. An alternative, milder approach utilizes iodine and silver nitrate (B79036) in ethanol (B145695). These halogenated nitroanilines are valuable precursors for creating more complex molecules through reactions like Suzuki-Miyaura coupling. The presence of multiple halogen substituents also opens up possibilities for regioselective functionalization.

The addition of alkyl groups to the nitroaniline core, as seen in 2-Methyl-6-nitroaniline (B18888), can influence the molecule's physical and chemical properties. 2-Methyl-6-nitroaniline is a significant intermediate in the production of dyes and pigments. smolecule.comguidechem.com

The synthesis of 2-Methyl-6-nitroaniline often starts with 2-methylaniline (o-toluidine). A common industrial method involves the acetylation of the amino group, followed by nitration and subsequent hydrolysis to remove the acetyl group. guidechem.comresearchgate.net This process yields a mixture of isomers, primarily 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline, which can be separated. researchgate.net The presence of the methyl group can enhance the solubility of the compound in organic solvents and can also exert a modest electronic effect on the aromatic ring. researchgate.net

Methoxy-substituted nitroanilines are another important class of derivatives. The methoxy (B1213986) group, being an electron-donating group, can significantly alter the electronic properties and reactivity of the aniline ring. These compounds serve as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. cymitquimica.comsmolecule.com

For instance, 2-Methoxy-5-nitroaniline is a precursor in the synthesis of the cancer drug Osimertinib. The synthesis of such compounds often involves the nitration of a methoxy-substituted aniline or acetanilide. The position of the methoxy group relative to the nitro and amino groups is crucial in directing subsequent chemical transformations.

Substitution on the nitrogen atom of the amino group leads to N-substituted nitroanilines. These derivatives, such as N-methyl-4-nitroaniline, exhibit altered reactivity due to the electronic and steric effects of the N-alkyl group. chemicalbook.com The presence of an alkyl group on the nitrogen can increase the electron-donating ability of the amino group through an inductive effect. journalirjpac.com

The synthesis of N-substituted nitroanilines can be achieved through the alkylation of the parent nitroaniline or by the reductive cross-coupling of nitroarenes with various nitrogen sources. rsc.org These compounds are valuable in creating a range of functional materials and biologically active molecules. rsc.org

The incorporation of a trifluoromethyl (-CF3) group into the nitroaniline structure introduces strong electron-withdrawing properties and can enhance the lipophilicity of the molecule. These characteristics make trifluoromethyl-bearing derivatives valuable in the synthesis of agrochemicals, pharmaceuticals, and dyes. chemimpex.comuohyd.ac.in

Derivatives like 3-Trifluoromethyl-4-nitroaniline serve as key building blocks in medicinal chemistry. chemimpex.com The synthesis of these compounds can involve the nitration of a trifluoromethyl-substituted aniline or the reaction of a nitroaniline with a trifluoromethylating agent. thieme-connect.com The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. mdpi.com

Diiodo-Substituted Nitroanilines (e.g., 2,6-Diiodo-4-nitroaniline)

Diiodo-substituted nitroanilines, such as 2,6-diiodo-4-nitroaniline (B146649), are important intermediates in organic synthesis. The presence of two iodine atoms offers multiple reaction sites for cross-coupling and substitution reactions, while the nitro group acts as a powerful electron-withdrawing group and a precursor to an amino group.

The synthesis of 2,6-diiodo-4-nitroaniline can be achieved through the direct iodination of p-nitroaniline. One established method involves the reaction of p-nitroaniline with iodine monochloride in glacial acetic acid. orgsyn.org The mixture is heated, and upon cooling, the product crystallizes. orgsyn.org An alternative modification to this procedure, which reportedly increases the yield, involves refluxing the reaction mixture for two hours, followed by treatment with hot water and sodium bisulfite to remove excess iodine. orgsyn.org The physical and chemical properties of 2,6-diiodo-4-nitroaniline are summarized in the table below. sigmaaldrich.comsigmaaldrich.com

Table 1: Properties of 2,6-Diiodo-4-nitroaniline

| Property | Value |

| CAS Number | 5398-27-6 |

| Molecular Formula | I₂C₆H₂(NO₂)NH₂ |

| Molecular Weight | 389.92 g/mol |

| Appearance | Powder |

| Melting Point | 251-253 °C |

| InChI Key | YPVYMWQYENWFAT-UHFFFAOYSA-N |

This data is compiled from references sigmaaldrich.comsigmaaldrich.com.

In terms of applications, these diiodo compounds serve as building blocks for more complex molecules. For instance, 2,6-diiodo-4-nitroaniline has been utilized in the synthesis of N-(2,6-diiodo-4-nitrophenyl)-4,4-bis(4-hydroxyphenyl)-pentanamide, showcasing its role as a precursor for constructing elaborate amide structures. sigmaaldrich.com

2-Iodo-6-nitroaniline as a Key Building Block in Advanced Organic Synthesis

2-Iodo-6-nitroaniline is a particularly valuable and versatile compound in the field of chemical synthesis. a2bchem.com Its structure, featuring an amine, a nitro group, and an iodine atom ortho to each other, allows for a wide range of chemical manipulations. This arrangement makes it an important intermediate for preparing various pharmaceuticals, agrochemicals, and dyes. a2bchem.com The ability of 2-iodo-6-nitroaniline to participate in diverse reactions, including nucleophilic substitutions and coupling reactions, establishes it as a cornerstone for the efficient and selective formation of desired products. a2bchem.com

Synthesis of Complex Organic Architectures

The unique substitution pattern of 2-iodo-6-nitroaniline makes it an ideal starting material for the synthesis of complex molecular architectures. The reactivity of the iodo and nitro groups can be selectively harnessed to build intricate scaffolds. For example, the electrophilic iodocyclization of ortho-functionalized diacetylenic arenes is a powerful strategy for creating 2-ethynyl-3-iodoheteroindenes. acs.org These intermediates can then undergo further transformations, such as Sonogashira coupling, to produce asymmetrically substituted enediynes fused to heterocyclic systems. acs.org This methodology highlights how precursors with functionalities similar to 2-iodo-6-nitroaniline can be pivotal in constructing complex, polycyclic systems with potential applications in materials science and medicinal chemistry. a2bchem.comacs.org

Formation of Diverse Heterocyclic Systems

The generation of heterocyclic compounds is a cornerstone of modern medicinal chemistry, and 2-iodo-6-nitroaniline serves as a key precursor for several important classes of heterocycles. a2bchem.comorganic-chemistry.org The ortho-disposed amino and iodo groups provide a reactive handle for cyclization reactions, leading to the formation of fused ring systems.

Benzothiazoles are a significant class of heterocyclic compounds with a wide range of applications. The synthesis of benzothiazoles can be efficiently achieved using ortho-iodoanilines as starting materials. Several synthetic strategies have been developed that leverage the reactivity of the iodo group. For example, a three-component reaction involving o-iodoanilines, potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (B87167) (DMSO) can produce 2-unsubstituted benzothiazoles in good yields. organic-chemistry.org In this reaction, DMSO serves multiple roles as a carbon source, solvent, and oxidant. organic-chemistry.org Another powerful method is the copper-catalyzed double C-S bond formation, which enables the synthesis of benzothiazoles from N-benzyl-2-iodoanilines and potassium sulfide. organic-chemistry.org Furthermore, a one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates has been developed using an Ullmann-type reaction, with yields reaching up to 97%. semanticscholar.org

Table 2: Selected Methods for Benzothiazole Synthesis from Iodoaniline Precursors

| Precursor Type | Reagents & Conditions | Product Type | Reference |

| o-Iodoanilines | K₂S, DMSO | 2-Unsubstituted Benzothiazoles | organic-chemistry.org |

| N-Benzyl-2-iodoanilines | K₂S, Copper catalyst | Benzothiazoles | organic-chemistry.org |

| 2-Iodoanilines | Sodium dithiocarbamates, Cu(OAc)₂, Cs₂CO₃, DMF, 120 °C | 2-Aminobenzothiazoles | semanticscholar.org |

Benzimidazoles are another class of privileged heterocyclic structures found in numerous biologically active compounds. The synthesis of benzimidazoles can be accomplished from precursors like 2-iodo-6-nitroaniline through various routes. One common approach involves the reduction of the nitro group to an amine, followed by cyclization. For instance, o-nitroanilines can be reduced in the presence of aldehydes using reagents like sodium dithionite (B78146) (Na₂S₂O₄) to form 2-substituted benzimidazoles in a one-pot reaction. organic-chemistry.orgnih.govencyclopedia.pub Another strategy involves the direct use of 2-haloanilines. A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) (NaN₃) provides a route to benzimidazoles. organic-chemistry.org A metal-free intramolecular N-arylation of amidines, prepared from 2-iodoanilines, can also yield benzimidazoles through base-mediated cyclization. organic-chemistry.orgmdpi.com

Table 3: Selected Methods for Benzimidazole Synthesis from Aniline Precursors

| Precursor Type | Reagents & Conditions | Product Type | Reference |

| o-Nitroanilines | Aldehydes, Na₂S₂O₄ | 2-Substituted Benzimidazoles | organic-chemistry.orgnih.gov |

| 2-Haloanilines | Aldehydes, NaN₃, CuCl, TMEDA, DMSO, 120 °C | Benzimidazoles | organic-chemistry.org |

| N-(2-Iodoaryl)amidines | K₂CO₃, Water, 100 °C | Benzimidazole Derivatives | mdpi.com |

| o-Nitroanilines | Benzylamines, Cobalt or Iron catalyst | 2-Aryl Benzimidazoles | organic-chemistry.org |

Benzothiazole Derivatives

Construction of Highly Substituted Benzene (B151609) and Biaryl Scaffolds

The carbon-iodine bond in 2-iodo-6-nitroaniline is highly amenable to forming new carbon-carbon bonds, making it an excellent substrate for constructing highly substituted benzene rings and biaryl scaffolds. These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials.

Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose. The Suzuki-Miyaura coupling, which pairs an aryl halide with an aryl boronic acid in the presence of a palladium catalyst, is a widely used method for biaryl synthesis. researchgate.netbeilstein-journals.org The presence of the electron-withdrawing nitro group on the 2-iodo-6-nitroaniline ring can enhance its reactivity in such coupling reactions. nih.gov Ligand-free, base-promoted coupling reactions have also been developed. For instance, cesium carbonate (Cs₂CO₃) in DMSO can promote the cross-coupling of arenes with nitro-substituted aryl halides to afford biaryls. nih.gov These methods provide efficient pathways to unsymmetrical biaryls, which are otherwise challenging to synthesize. organic-chemistry.org Beyond biaryls, aryne chemistry offers a route to multisubstituted benzenes from functionalized precursors, demonstrating the diverse synthetic possibilities originating from strategically substituted haloaromatics. researchgate.net

Derivatization through Acylation and other Functional Group Transformations

The strategic location of the amino and nitro groups, along with the iodo substituent, on the benzene ring of 2-iodo-6-nitroaniline makes it a versatile substrate for various derivatization reactions. These transformations are crucial for modifying the electronic and steric properties of the molecule, thereby enabling its use in a wide range of synthetic applications. Acylation and other functional group interconversions are primary methods for achieving this derivatization.

Acylation of the amino group in aniline derivatives is a common strategy to modulate the group's activating and directing effects in electrophilic aromatic substitution reactions. msu.edu In the context of 2-iodo-6-nitroaniline, acylation serves to protect the amino group and to introduce a variety of functionalities. The resulting N-acyl derivatives can exhibit altered reactivity and solubility profiles, which can be advantageous in multi-step syntheses. For instance, acetylation of anilines to form acetanilides is a well-established procedure that can be accomplished using reagents like acetic anhydride (B1165640) or acetyl chloride. msu.eduncert.nic.in This transformation reduces the high reactivity of the amino group, preventing unwanted side reactions such as over-iodination or oxidation during subsequent synthetic steps. msu.edu

Beyond simple acylation, other functional group transformations can be applied to 2-iodo-6-nitroaniline to generate a diverse array of derivatives. The nitro group, for example, can be reduced to an amino group under appropriate conditions, leading to the formation of 2-iodobenzene-1,3-diamine. smolecule.comevitachem.com This transformation, however, can be challenging as it may lead to deiodination or other side reactions. acs.org The resulting diamine is a valuable precursor for the synthesis of more complex heterocyclic structures and ligands for metal catalysts.

The iodine atom itself can participate in various reactions, including nucleophilic aromatic substitution, although this is less common for iodoarenes unless activated by strongly electron-withdrawing groups. a2bchem.comacs.org More frequently, the iodo group is utilized in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of 2-iodo-6-nitroaniline, enabling the construction of complex molecular architectures.

The interplay between the different functional groups on the 2-iodo-6-nitroaniline scaffold allows for a high degree of synthetic flexibility. For example, the nitro group can be selectively reduced in the presence of the iodo group, or the amino group can be acylated prior to further transformations on the aromatic ring. This ability to selectively manipulate the functional groups is a key aspect of the strategic application of 2-iodo-6-nitroaniline in organic synthesis.

Application in the Synthesis of Chiral Catalysts

The unique structural and electronic features of 2-iodo-6-nitroaniline and its derivatives make them valuable building blocks in the design and synthesis of chiral catalysts. Chiral catalysts are essential for enantioselective synthesis, a field of critical importance in the pharmaceutical and fine chemical industries. The presence of the sterically demanding iodo group ortho to the amino group, combined with the electronic influence of the nitro group, can be exploited to create sterically hindered and electronically defined environments around a catalytic center.

One of the most significant applications of iodoarenes in catalysis is in the field of hypervalent iodine chemistry. Chiral iodoarenes can act as pre-catalysts for a variety of enantioselective oxidative transformations. nih.gov The iodoarene is oxidized in situ to a chiral hypervalent iodine species, which then mediates the asymmetric transformation. The design of the chiral ligand attached to the iodoarene is crucial for achieving high levels of stereocontrol.

Derivatives of 2-iodo-6-nitroaniline have been utilized in the synthesis of C-N axially chiral iodoarenes. nih.gov These compounds, where the chirality arises from restricted rotation around a carbon-nitrogen bond, have shown promise as organocatalysts for stereoselective oxidations. For example, iodoanilines can be treated with sulfonyl chlorides to form iodosulfonamides, which can then be used to construct a library of C-N axially chiral iodoarenes. nih.gov These catalysts have been successfully applied in the α-oxytosylation of ketones, affording chiral products with good yields and enantioselectivities. nih.gov

Furthermore, the amino group of 2-iodo-6-nitroaniline provides a convenient handle for the introduction of chiral auxiliaries. For instance, reaction with chiral acids or their derivatives can lead to the formation of chiral amides. These chiral derivatives can then be employed as ligands in metal-catalyzed asymmetric reactions or as organocatalysts themselves. The development of chiral-at-metal catalysts, where the chirality originates from the stereogenic metal center coordinated to achiral ligands, is an emerging area where derivatives of 2-iodo-6-nitroaniline could find application. rsc.org The defined steric and electronic environment provided by ligands derived from this compound could favor the formation of a specific stereoisomer at the metal center.

The synthesis of chiral iodoaniline-lactate based catalysts has also been reported. acs.org Although the synthesis of the specific precursor 2-iodo-3-nitroaniline (B2514682) from 2,6-dinitroaniline (B188716) proved challenging, this work highlights the interest in using substituted iodoanilines as platforms for chiral catalyst development. acs.org These catalysts have demonstrated efficiency in the α-oxysulfonylation of ketones. acs.org

The following table provides a summary of chiral catalysts derived from or related to iodoaniline structures and their applications:

| Catalyst Type | Precursor | Application | Reference |

| C-N Axially Chiral Iodoarenes | Iodoanilines | Stereoselective α-oxytosylation of ketones | nih.gov |

| Chiral Iodoaniline-Lactate Based Catalysts | 2-Iodo-3-nitroaniline | α-Oxysulfonylation of ketones | acs.org |

| Chiral Iodotriptycenes | 3- or 5-Iodoanthranilic acid | α-Oxytosylation of propiophenone | cardiff.ac.uk |

This table is interactive. You can sort the data by clicking on the column headers.

The strategic derivatization of 2-iodo-6-nitroaniline is a key step in the development of novel chiral catalysts. The ability to fine-tune the steric and electronic properties of the resulting ligands allows for the optimization of catalyst performance in a variety of enantioselective transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular framework of 2-iodo-6-nitroaniline by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. For 2-iodo-6-nitroaniline, the three aromatic protons at positions C3, C4, and C5 are chemically distinct due to the unsymmetrical substitution pattern, giving rise to three unique signals. The interpretation of these signals hinges on their chemical shifts (δ), which indicate the electronic environment, and their coupling constants (J), which provide information on the spatial relationship between neighboring protons. bdu.ac.in

The presence of the iodine atom at the C2 position has a significant impact on the chemical shifts of adjacent protons. Halogen substituents, particularly the highly polarizable iodine atom, are known to exert a deshielding effect on nearby protons. modgraph.co.uk This phenomenon is attributed to a combination of the electric field generated by the polar C-I bond and steric interactions. modgraph.co.uk Consequently, protons situated beta (β) to the iodine atom experience this enhanced deshielding. modgraph.co.uk In 2-iodo-6-nitroaniline, this effect would primarily influence the proton at C3, causing its signal to shift downfield to a higher ppm value compared to a non-iodinated analogue. Relativistic effects, specifically spin-orbit coupling caused by the heavy iodine atom, are also understood to be a fundamental contributor to these chemical shift perturbations. acs.org

The unambiguous assignment of the aromatic proton signals is a critical step in structural verification. A common and effective strategy involves comparing the ¹H NMR spectrum of the target molecule with that of simpler, structurally related compounds, such as aniline (B41778) or 2-nitroaniline (B44862). wisc.edu By observing how the introduction of the iodo and nitro groups alters the chemical shifts and coupling patterns relative to the parent compound, a logical assignment can be made. researchgate.net

The analysis of spin-spin coupling patterns is also crucial. The magnitude of the coupling constant (J) between two protons is dependent on the number of bonds separating them. Ortho-coupling (across three bonds, ³JHH) is typically the largest, followed by meta-coupling (four bonds, ⁴JHH), while para-coupling (five bonds, ⁵JHH) is often negligible. chemistrysteps.com This allows for the differentiation of adjacent and non-adjacent protons. For definitive assignments, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) can be employed to map out the entire network of proton-proton couplings within the molecule. core.ac.uk

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy elucidates the carbon backbone of the molecule. Standard ¹³C NMR spectra show a distinct signal for each chemically unique carbon. To gain further information, spectral editing techniques such as APT, DEPT, and INEPT are routinely used to determine the multiplicity of each carbon signal (i.e., whether it is a C, CH, CH₂, or CH₃ group). chemistrysteps.comcore.ac.uk

APT (Attached Proton Test): The APT experiment distinguishes carbon atoms based on the parity of the number of attached protons. huji.ac.ilmagritek.com In a typical APT spectrum, signals for quaternary (C) and methylene (B1212753) (CH₂) carbons appear with an opposite phase to those of methine (CH) and methyl (CH₃) carbons. magritek.comceitec.cz A key advantage of APT is that it displays all carbon signals in a single experiment. magritek.com

DEPT (Distortionless Enhancement by Polarization Transfer): The DEPT technique is more specific and typically involves multiple experiments. jeol.comjeol.com A DEPT-90 spectrum exclusively shows signals for CH carbons. In a DEPT-135 spectrum, CH and CH₃ signals are phased positive, while CH₂ signals are phased negative. jeol.com A significant feature of DEPT is the absence of signals for non-protonated quaternary carbons. magritek.com

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): INEPT is a fundamental polarization transfer pulse sequence that dramatically enhances the signal-to-noise ratio for insensitive nuclei like ¹³C. youtube.com This technique underpins the DEPT experiments and is vital for acquiring high-quality spectra efficiently. jeol.comyoutube.com

The positions of the signals in the ¹³C NMR spectrum of 2-iodo-6-nitroaniline are dictated by the electronic influence of its three substituents. The carbon atoms directly bonded to the electron-withdrawing nitro group (C6) and the electron-donating amino group (C1) are expected to resonate at downfield positions due to strong inductive and resonance effects.

The iodine substituent at C2 introduces a pronounced "heavy atom effect," which causes a significant downfield shift for the carbon to which it is attached (C2). rsc.org This deshielding is a known characteristic for carbons bonded to iodine. rsc.orgmsu.edu The interplay of these substituent effects determines the final chemical shift of each carbon.

| Carbon Position | 2-Iodoaniline (B362364) | 2-Nitroaniline | Expected Trends for 2-Iodo-6-nitroaniline |

|---|---|---|---|

| C1 (C-NH₂) | 146.9 | 145.9 | Downfield shift due to amino group. |

| C2 (C-I) | 83.7 | 115.9 | Strongly downfield due to direct attachment to iodine. |